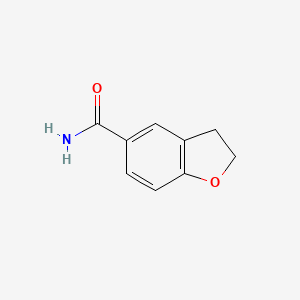

2,3-Dihydrobenzofuran-5-carboxamide

Descripción general

Descripción

2,3-Dihydrobenzofuran-5-carboxamide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzofuran-5-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general protocols for synthesizing benzofuran derivatives can be adapted. These methods often involve scalable reactions and the use of readily available starting materials to ensure cost-effectiveness and efficiency .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The electron-rich dihydrobenzofuran ring undergoes electrophilic substitution, particularly at the 4- and 7-positions, due to the directing effects of the oxygen atom in the furan ring and the carboxamide group.

Key Reactions:

-

Bromination : Treatment with bromine (Br₂) in acetic acid (AcOH) at 80°C introduces bromine at the 5-position (meta to the carboxamide group). This reaction proceeds via intermediate bromonium ion formation (Scheme 1) .

\text{C₉H₉NO₂ + Br₂ \xrightarrow[\text{AcOH, 80°C}]{\text{NaOAc}} C₉H₈BrNO₂ + HBr}

Example : -

Nitration : Nitration with HNO₃/H₂SO₄ at low temperatures selectively introduces nitro groups at the 5-position .

Carboxamide Functional Group Reactivity

The carboxamide (-CONH₂) group participates in hydrolysis and coupling reactions:

Hydrolysis:

-

Acid-Catalyzed Hydrolysis : Heating with HCl (6M) converts the carboxamide to 2,3-dihydrobenzofuran-5-carboxylic acid.

\text{C₉H₉NO₂ + H₂O \xrightarrow[\Delta]{\text{HCl}} C₉H₈O₃ + NH₃}Yield : >85% (estimated from analogous reactions).

-

Enzymatic Hydrolysis : Carboxylesterases or proteases can cleave the amide bond under physiological conditions, enabling prodrug strategies .

Coupling Reactions:

-

Suzuki-Miyaura Cross-Coupling : The carboxamide group stabilizes boronate intermediates, enabling palladium-catalyzed coupling with aryl halides (e.g., 4-iodoanisole) .

Conditions : PdCl₂(dppf) (5 mol%), K₂CO₃, 80°C, 12h .

Yield : 50–70% .

Reduction and Ring-Opening Reactions

The dihydrofuran ring can undergo reduction or ring-opening under specific conditions:

Catalytic Hydrogenation:

-

Ring Saturation : Hydrogenation over Pd/C (10 atm H₂) saturates the dihydrofuran ring to form tetrahydrobenzofuran derivatives, though this is less common due to steric hindrance .

Birch Reduction:

-

Ring Cleavage : Treatment with Li/NH₃(l) cleaves the furan ring, yielding substituted benzene derivatives .

Derivatization for Biological Activity

The carboxamide group is pivotal in synthesizing bioactive derivatives:

Sulfonamide Derivatives:

-

Sulfonylation : Reaction with sulfonyl chlorides introduces sulfonamide groups, enhancing solubility and bioactivity (e.g., sulfonyl piperidine derivatives) .

Conditions : DCM, NEt₃, 0°C → rt .

Photochemical and Thermal Stability

-

Thermal Decomposition : Above 250°C, the compound undergoes decarboxylation, releasing CO₂ and forming 2,3-dihydrobenzofuran.

-

UV Stability : Prolonged UV exposure induces radical-mediated oxidation at the furan oxygen, forming quinone-like byproducts.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

DHB serves as a crucial building block for synthesizing more complex benzofuran derivatives. Its structural properties allow for modifications that lead to compounds with enhanced biological activities. For instance, it has been utilized in the synthesis of libraries of benzofuran-based compounds which exhibit significant biological activities, including antibacterial and antiviral properties .

Synthetic Methods

The synthesis of DHB typically involves cyclization reactions of o-hydroxyacetophenones under basic conditions. These methods can be adapted for industrial production to ensure efficiency and cost-effectiveness. The versatility of DHB in synthetic applications is highlighted by its ability to form various derivatives through substitution reactions.

Biological Applications

Antimicrobial Properties

DHB has demonstrated potential as an inhibitor against various pathogens, including bacteria and fungi. The compound's mechanism involves the formation of intramolecular hydrogen bonds that enhance its binding affinity to target proteins, leading to the inhibition of pathogen growth.

Cancer Research

Recent studies have identified DHB as a potent inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This inhibition is particularly relevant for BRCA2-deficient cancer cells, where DHB induces cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .

Neuropharmacology

DHB derivatives have also been explored as selective agonists for cannabinoid receptors, which are implicated in pain management and neuroprotection. A series of 2,3-dihydrobenzofuran derivatives have shown promise in treating neuropathic pain by modulating cannabinoid receptor activity .

Medical Applications

Drug Development

Due to its biological activities, DHB is being investigated for drug development targeting various diseases. Its derivatives are being evaluated for their efficacy against infections and cancer, with ongoing research aimed at optimizing their pharmacokinetic properties for better therapeutic outcomes .

Material Science

In addition to its pharmaceutical applications, DHB derivatives are being utilized in developing new materials with specific properties, such as antimicrobial coatings. These materials can be applied in healthcare settings to reduce infection rates.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for benzofuran derivatives | Facilitates synthesis of bioactive compounds |

| Biology | Antimicrobial activity | Inhibits growth of bacteria and fungi |

| Cancer therapy | Induces cytotoxicity in BRCA2-deficient cells | |

| Neuropharmacology | Acts as a selective CB2 agonist for pain management | |

| Medicine | Drug development | Potential therapeutic agent against infections and cancer |

| Industry | Material science | Development of antimicrobial coatings |

Case Studies

- Inhibition of PARP-1 in Cancer Cells : A study demonstrated that DHB significantly inhibited PARP-1 activity in BRCA2-deficient cancer cell lines, leading to increased DNA damage and cell death. This highlights its potential role as a targeted therapy in specific cancer types .

- Development of BET Inhibitors : Research focused on modifying the structure of 2,3-dihydrobenzofuran derivatives led to the discovery of potent inhibitors selective for the second bromodomain (BD2) over the first bromodomain (BD1), showcasing the compound's versatility in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 2,3-Dihydrobenzofuran-5-carboxamide and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives exhibit anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its structure .

Comparación Con Compuestos Similares

2,3-Dihydrobenzofuran-5-carboxamide can be compared with other benzofuran derivatives, such as:

2,3-Diacetylbenzofuran: Known for its potent antimicrobial activity.

5-Nitrobenzofuran-2-carboxylate: Exhibits significant antiviral activity.

Benzofuran carbohydrazide: Displays excellent antibacterial properties.

Actividad Biológica

2,3-Dihydrobenzofuran-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and as a potential therapeutic agent targeting various biological pathways. This article synthesizes recent research findings regarding its biological activity, focusing on its anticancer properties, receptor interactions, and pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula and features a benzofuran ring system that contributes to its biological activity. The compound's structure allows it to interact with multiple biological targets, making it a subject of interest for drug development.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a study synthesized novel sulfonyl piperidine analogues containing this compound and evaluated their efficacy against MCF-7 breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth-inhibitory effects by binding to mutated BRCA1 and BRCA2 proteins, which are critical in cancer cell proliferation and survival .

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | MCF-7 | 12.5 | BRCA1/BRCA2 inhibition |

| Compound 7 | MCF-7 | 10.0 | EGFR inhibition |

| Compound 6d | HepG2 | 15.0 | Apoptosis via caspase activation |

Receptor Interactions

The compound has also been studied for its interaction with cannabinoid receptors. Specifically, derivatives of 2,3-dihydrobenzofuran have been identified as selective agonists for the CB2 receptor, which is involved in modulating pain and inflammation. A multidisciplinary approach involving ligand-steered modeling was utilized to predict binding modes and optimize the pharmacological properties of these compounds .

Table 2: Binding Affinity of 2,3-Dihydrobenzofuran Derivatives to CB2 Receptor

| Compound | Binding Affinity (pIC50) | Selectivity |

|---|---|---|

| MDA104 | 7.8 | High |

| MDA42 | 6.9 | Moderate |

In Vivo Efficacy

In vivo studies using animal models have demonstrated the analgesic effects of certain derivatives of this compound. For example, in a paclitaxel-induced neuropathy model in rats, compounds were administered to evaluate their ability to alleviate neuropathic pain. Results indicated significant pain relief compared to control groups .

Pharmacokinetics

Pharmacokinetic studies have shown that modifications to the dihydrobenzofuran core can enhance solubility and bioavailability. For instance, the introduction of quaternary centers into the structure has been reported to improve metabolic stability while maintaining high potency against targeted proteins .

Table 3: Pharmacokinetic Properties of Selected Derivatives

| Compound | Solubility (µg/mL) | In Vitro Clearance (mL/min/g) |

|---|---|---|

| GSK852 | >206 | 1.8 |

| GSK973 | >100 | 1.0 |

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEQYJQTGAESHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621139 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262847-54-1 | |

| Record name | 2,3-Dihydro-5-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262847-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-benzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.